2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide
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Description
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
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Biological Activity
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide (CAS Number: 1170066-02-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
This compound incorporates several functional groups that contribute to its biological activity. The molecular formula is C24H27N7O2, with a molecular weight of approximately 445.53 g/mol. Its structure features a pyrazole ring fused with an oxadiazole moiety, which is known to enhance biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds with similar structures. For instance:
- In vitro Studies : Research indicates that derivatives of pyrazole and oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to the one under review have shown moderate to high activity against HeLa and MCF-7 cancer cells, suggesting a mechanism involving apoptosis induction through both extrinsic and intrinsic pathways .
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity:
- Bacterial Inhibition : Preliminary tests indicate that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring is often associated with antibacterial properties due to its ability to interact with bacterial enzymes.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for developing therapeutic applications:
- Cellular Pathways : Research has shown that compounds with oxadiazole moieties can modulate signaling pathways related to cell proliferation and apoptosis. This modulation may involve interactions with key proteins involved in cancer progression .
Case Studies
Several case studies have provided insights into the biological activity of related compounds:
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-5-26-23-20(24-28-22(30-33-24)17-9-7-6-8-15(17)3)21(25)31(29-23)13-19(32)27-18-11-10-14(2)12-16(18)4/h6-12H,5,13,25H2,1-4H3,(H,26,29)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUHFZIDCFCIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.